

An In-depth Technical Guide to the Electronic and Steric Properties of IPrHCl

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Compound of Interest

Compound Name:	1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Cat. No.:	B044989

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPrHCl, is a pivotal precursor to one of the most widely utilized N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.^[1] The IPr ligand, derived from IPrHCl, is renowned for its unique combination of steric bulk and strong electron-donating character, which imparts exceptional stability and reactivity to a wide array of metal complexes.^{[1][2]} This technical guide provides a comprehensive overview of the electronic and steric properties of IPrHCl, detailing the experimental protocols for their determination and presenting key data in a structured format to aid researchers in the rational design of catalysts and novel therapeutics.

Synthesis of IPrHCl

The synthesis of IPrHCl is a well-established, robust, and scalable two-step process that begins with the condensation of 2,6-diisopropylaniline with glyoxal to form a diimine intermediate. This is followed by cyclization with a formaldehyde equivalent in the presence of a chloride source.^{[1][3]}

Experimental Protocol: Synthesis of IPrHCl

A widely adopted and efficient protocol for the synthesis of IPrHCl is as follows[3][4]:

Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diazabutadiene

- To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of acetic acid are added.
- The mixture is stirred at room temperature, during which a yellow precipitate of the diimine forms.
- The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure 1,4-bis-(2,6-diisopropylphenyl)-1,4-diazabutadiene.[3][4]

Step 2: Cyclization to form IPrHCl

- The synthesized diazadiene and paraformaldehyde (1 equivalent) are suspended in ethyl acetate at an elevated temperature (typically around 70°C).[3][5]
- A solution of chlorotrimethylsilane (TMSCl) (1 equivalent) in ethyl acetate is added dropwise to the stirred suspension.[3][5]
- The reaction mixture is stirred for several hours at the same temperature, during which the IPrHCl product precipitates as a colorless microcrystalline powder.[3]
- After cooling, the solid is collected by filtration, washed with ethyl acetate and tert-butyl methyl ether, and dried under vacuum to yield pure IPrHCl.[4]



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Structural and Steric Properties

The steric bulk of the IPr ligand is a defining feature that plays a crucial role in stabilizing metal centers and influencing the selectivity of catalytic reactions.[\[2\]](#) This steric hindrance is primarily due to the two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring.

Crystal Structure and Hydrogen Bonding

In the solid state, IPrHCl exhibits a dedicated C-H…Cl hydrogen bond between the acidic imidazolium proton (at the C2 position) and the chloride anion.[\[6\]](#) This interaction influences the electronic properties of the imidazolium salt.

Percent Buried Volume (%Vbur)

The most widely accepted method for quantifying the steric bulk of NHC ligands is the percent buried volume (%Vbur).[\[7\]](#) This parameter calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[\[2\]](#)[\[7\]](#) A larger %Vbur indicates greater steric hindrance.

Experimental Protocol: Determination of Percent Buried Volume

- Single Crystal X-ray Diffraction: A suitable single crystal of a metal complex containing the IPr ligand is grown. X-ray diffraction analysis is performed to obtain the precise atomic coordinates of the complex.
- Computational Calculation: The crystallographic information file (CIF) is used as input for specialized software such as SambVca.[\[3\]](#) The software calculates the %Vbur by defining a sphere of a standard radius (typically 3.5 Å) around the metal center and determining the volume occupied by the van der Waals spheres of the ligand atoms within this sphere.

Table 1: Steric Properties of IPr Ligand in Metal Complexes

Parameter	Value	Metal Complex	Comments
Percent Buried Volume (%V _{bur})	34.1%	(IPr)Pd(py)Cl ₂	Calculated from a DFT optimized structure.[8]
53%	(IPr)AuCl	A more sterically demanding analogue of IPr.[8]	
54.5%	(IPr)AgCl	Demonstrates the significant steric shielding provided by IPr-type ligands.[8]	

Note: The %V_{bur} can vary depending on the metal center, its coordination geometry, and the specific computational method used.

Electronic Properties

The IPr ligand is a strong σ -donor, a property that contributes to the stability of its metal complexes and enhances their catalytic activity.[1] The electronic properties of IPrHCl and the corresponding IPr carbene can be probed using several spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing IPrHCl and assessing its electronic environment. The chemical shift of the acidic imidazolium proton (NCHN) is particularly informative.

Experimental Protocol: NMR Spectroscopy

- A sample of IPrHCl is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
- ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

- Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane).

Table 2: NMR Spectroscopic Data for IPrHCl

Nucleus	Chemical Shift (δ) in DMSO-d6 [ppm]	Assignment
^1H	10.16 (br. s)	NCHN
8.56, 8.55 (s)	NCHCHN	
7.69 (t)	Ar-H	
7.53 (d)	Ar-H	
2.31-2.37 (m)	CH(CH ₃) ₂	
1.26, 1.16 (d)	CH(CH ₃) ₂	
^{13}C	144.8	NCHN
139.2, 131.9, 130.0, 126.2, 124.6	Aromatic & Imidazole C	
28.6	CH(CH ₃) ₂	
24.1, 23.1	CH(CH ₃) ₂	

Data obtained from supporting information of a publication.[9] A downfield chemical shift for the NCHN proton is indicative of its acidic nature and the electron-withdrawing effect of the positively charged imidazolium ring.[10][11]

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a quantitative measure of the electron-donating ability of a ligand.[12] It is determined by measuring the frequency of the A1 C-O vibrational mode ($\nu(\text{CO})$) of a $[\text{LNi}(\text{CO})_3]$ or a similar metal-carbonyl complex using infrared (IR) spectroscopy.[12] A lower $\nu(\text{CO})$ frequency indicates a stronger electron-donating ligand.

Experimental Protocol: Determination of TEP

- Synthesis of the Metal-Carbonyl Complex: The IPr carbene (generated *in situ* from IPrHCl and a base) is reacted with a suitable metal-carbonyl precursor, such as $[\text{Ni}(\text{CO})_4]$ or an iridium carbonyl complex like $[(\text{NHC})\text{Ir}(\text{CO})_2\text{Cl}]$, to form the corresponding $[(\text{IPr})\text{M}(\text{CO})_n\text{X}_m]$ complex.[12][13][14]
- Infrared Spectroscopy: The IR spectrum of the purified metal-carbonyl complex is recorded.
- Data Analysis: The frequency of the symmetric C-O stretching vibration (A1 mode) is identified and reported as the TEP value in cm^{-1} .

Table 3: Comparative Tolman Electronic Parameters

Ligand	TEP (νCO , A1 mode) [cm^{-1}]	Reference Complex
P(tBu)3	2056.1	$[\text{Ni}(\text{CO})_3\text{L}]$
IPr*	2052.7	$[\text{Ni}(\text{CO})_3\text{L}]$
IMes	2051	$[\text{Ni}(\text{CO})_3\text{L}]$

IPr is a more sterically demanding analogue of IPr.[2] The TEP value for IPr is expected to be in a similar range, reflecting its strong electron-donating nature.[2]

Applications in Catalysis and Drug Development

The well-defined steric and electronic properties of the IPr ligand, derived from IPrHCl, have led to its widespread use in a multitude of catalytic applications, including cross-coupling reactions, olefin metathesis, and amination reactions.[1] In the realm of drug development, the structural motifs present in IPrHCl and its derivatives are of interest for their potential biological activities, with some studies showing promising activity against certain pathogens.

Conclusion

IPrHCl is a fundamentally important compound that serves as the gateway to the highly influential IPr N-heterocyclic carbene ligand. Its steric bulk, quantified by the percent buried volume, and its strong electron-donating ability, assessed by NMR spectroscopy and the Tolman Electronic Parameter, are key to its success in stabilizing reactive metal centers and

promoting a wide range of catalytic transformations. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers seeking to harness the unique properties of IPrHCl in their scientific endeavors.

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